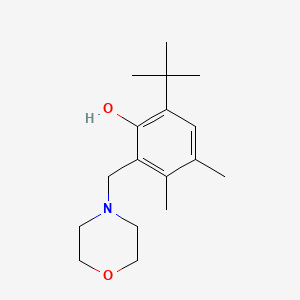
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and xylenol moiety. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol typically involves the alkylation of xylenol with tert-butyl groups and the subsequent introduction of a morpholinomethyl group. One common method involves the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures ranging from 280°C to 300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further modified to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. The use of zinc oxide as a catalyst in an alkaline medium is common for the initial alkylation step . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Utilized in the production of fuels and lubricants to prevent oxidation and gumming
作用机制
The antioxidant properties of 6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable molecules and preventing oxidative damage.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its use as an antioxidant in fuels and polymers.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and in cosmetics for its antioxidant properties.
Uniqueness
6-tert-Butyl-2-(morpholinomethyl)-3,4-xylenol is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity compared to other alkylated phenols. This makes it particularly useful in applications requiring high solubility and stability.
属性
CAS 编号 |
93982-29-7 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
6-tert-butyl-3,4-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)16(19)14(13(12)2)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
InChI 键 |
BETTYWBXTMYLPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)CN2CCOCC2)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


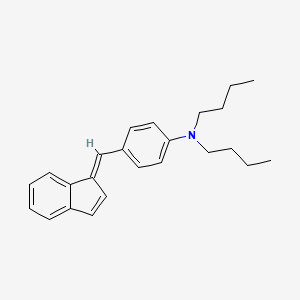

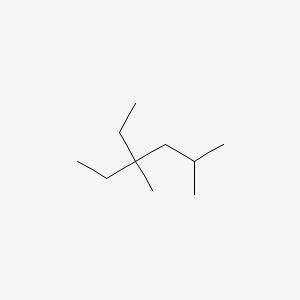
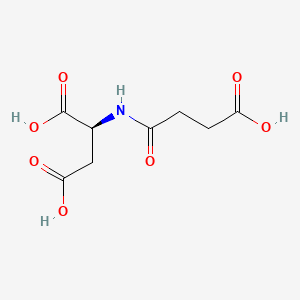
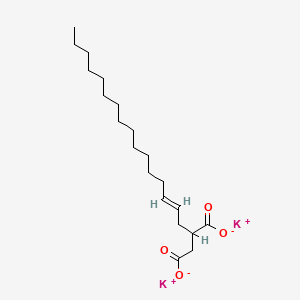
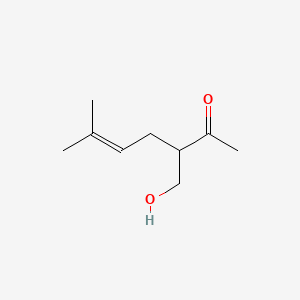
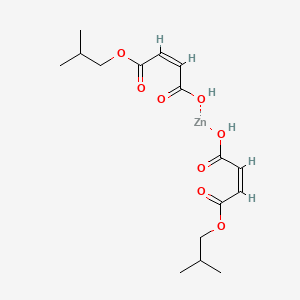


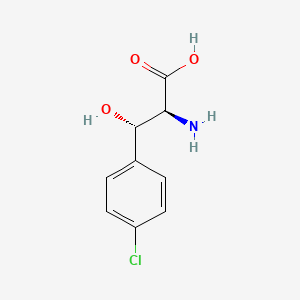
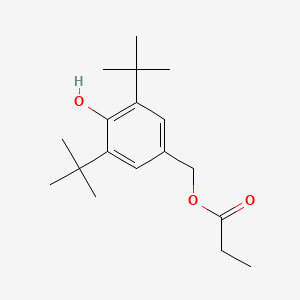
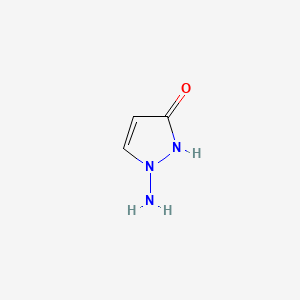
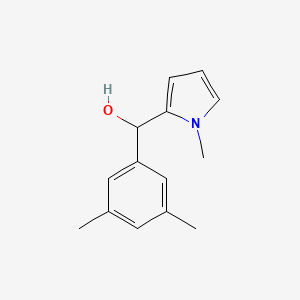
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
